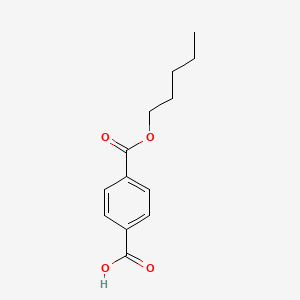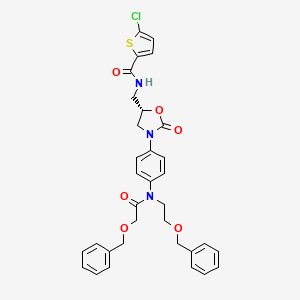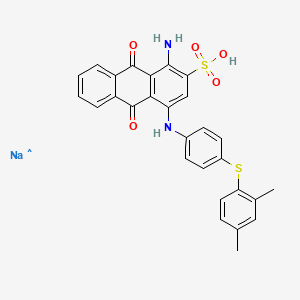
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound, often referred to as lithium nickel manganese cobalt oxide, is known for its high energy density and stability, making it a popular choice for use in electric vehicles and portable electronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) typically involves a co-precipitation method. In this process, solutions of lithium, cobalt, manganese, and nickel salts are mixed under controlled pH conditions to form a precursor. This precursor is then calcined at high temperatures to produce the final oxide material .
Industrial Production Methods: Industrial production of this compound often involves large-scale co-precipitation followed by high-temperature calcination. The process is optimized to ensure uniform particle size and composition, which are critical for the performance of the final battery material .
Análisis De Reacciones Químicas
Types of Reactions: Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s function as a battery cathode material .
Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, transition metal salts, and reducing agents. The reactions typically occur under controlled temperatures and atmospheres to ensure the stability and performance of the material .
Major Products Formed: The major products formed from these reactions include various lithium metal oxides, which are used as cathode materials in lithium-ion batteries. These products are characterized by their high energy density and stability .
Aplicaciones Científicas De Investigación
Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) has numerous scientific research applications. In chemistry, it is studied for its electrochemical properties and potential use in advanced battery technologies. In biology and medicine, research is focused on its potential use in medical devices and drug delivery systems. Industrial applications include its use in electric vehicles, portable electronics, and renewable energy storage systems .
Mecanismo De Acción
The mechanism by which dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) exerts its effects involves the intercalation and deintercalation of lithium ions. During battery operation, lithium ions move in and out of the compound’s layered structure, facilitating the storage and release of electrical energy. This process is highly efficient and contributes to the compound’s high energy density and stability .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These compounds share similar structures and electrochemical properties but differ in their specific compositions and performance characteristics .
Uniqueness: What sets dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) apart is its balanced combination of high energy density, stability, and cost-effectiveness. The inclusion of multiple transition metals allows for fine-tuning of the material’s properties, making it a versatile and highly efficient battery material .
Propiedades
Número CAS |
193215-96-2 |
|---|---|
Fórmula molecular |
Co2Li2Mn2Ni2O7 |
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
Clave InChI |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)

![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)


![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
